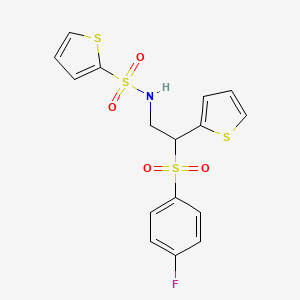

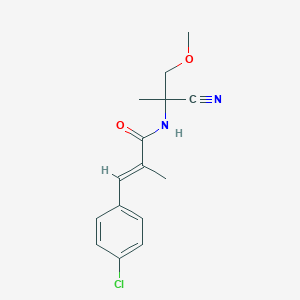

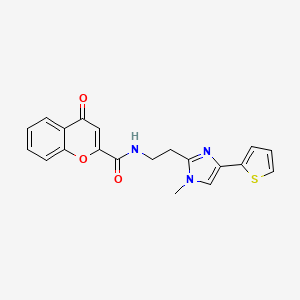

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, also known as TSTU, is a widely used reagent in organic synthesis. It is a white crystalline powder that is soluble in water and polar organic solvents. TSTU is a triazolylsulfonamide reagent that is commonly used for amide and peptide bond formation.

科学的研究の応用

Structural Characterization and Spectroscopic Analysis

One study focuses on the characterization of a triazole compound, which, although not directly named as 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole, falls within the family of 1,2,4-triazole derivatives. This research outlines the compound's structure elucidation through X-ray crystallography, infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) computational methods. The study provides insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, underscoring its potential as a scaffold for designing materials with specific electronic and optical characteristics (Inkaya et al., 2013).

Chemical Synthesis and Reactivity

Another aspect of research investigates the regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles, demonstrating the versatility of triazole compounds in synthetic organic chemistry. This study showcases how triazole derivatives can be used as intermediates for synthesizing acylated pyrroles and indoles, highlighting the chemical reactivity and utility of triazole-based compounds in constructing complex molecular architectures (Katritzky et al., 2003).

Biological Activity and Potential Applications

Research into the biological activity of triazole derivatives includes the synthesis of novel compounds and evaluation of their antifungal properties. For instance, a study on microwave-assisted synthesis of 1,2,4-triazole derivatives containing the pyridine moiety reports on their fungicidal activities against various pathogens. Theoretical calculations complement the biological evaluations, providing a foundation for understanding the structure-activity relationships and guiding the development of new fungicides (Sun et al., 2014).

Advanced Materials and Chemical Synthesis

The synthesis of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring is another area of application, where the triazole motif is incorporated into complex molecules with potential relevance in material science and pharmaceutical development. This research outlines the synthesis of a variety of derivatives, showcasing the triazole ring's role in medicinal chemistry and material science applications (Prasad et al., 2021).

特性

IUPAC Name |

2-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-11-3-2-4-13(9-11)20(18,19)16-8-5-12(10-16)17-14-6-7-15-17/h2-4,6-7,9,12H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBACXXLYYQITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2743057.png)

![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2743058.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2743060.png)

![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)

![N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2743072.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2743078.png)